(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with 2,4-dichlorophenylacetic acid: The hydrazone intermediate is then coupled with 2,4-dichlorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(3,4-Dichlorophenyl)-3-buten-2-one: A structurally similar compound with different functional groups.
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Another compound with similar substituents but different connectivity.
Uniqueness
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H14Cl2N4O4 |
---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-nitrobenzamide |
InChI |
InChI=1S/C17H14Cl2N4O4/c1-10(8-16(24)20-14-7-6-11(18)9-13(14)19)21-22-17(25)12-4-2-3-5-15(12)23(26)27/h2-7,9H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+ |
InChI Key |
QVXKKKKPVYQZIG-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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